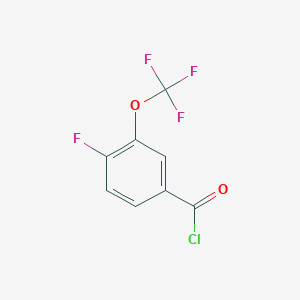

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O2 . It is a clear, colorless liquid . It is an organic building block used in various chemical reactions .

Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is 242.555 Da, and its monoisotopic mass is 241.975769 Da . The structure can be viewed using computational chemistry software .Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . More specific physical and chemical properties such as density, boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications

Synthesis of Quinazolinones

The compound has been utilized in the one-step synthesis of 4(3H)-quinazolinones, a class of compounds with notable activities against tumor cell lines. This synthesis involves the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, yielding tetrafluoro quinazolinones with moderate yields and minimal purification requirements due to their precipitation from the reaction mixture (Deetz, Malerich, Beatty, & Smith, 2001).

Synthesis of Benzophenone Derivatives

Another application is in the synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, a compound suitable for industrial scale-up due to its highly selective one-pot synthesis process. This process involves the fluorination of 4-(trichloromethoxy)benzoyl chloride followed by a Friedel–Crafts reaction, resulting in excellent yield (Karrer, Meier, & Pascual, 2000).

Nanoscale Architecture of Hybrid Composites

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride has also been employed in the creation of novel fluoroolefin functionalized silsesquioxanes for nanoscale architecture of hybrid composites. These composites serve as versatile building blocks for a variety of applications, including low loss photonics (Suresh, Zhou, Spraul, Laine, Ballato, & Smith, 2004).

Photoredox Systems for Catalytic Fluoromethylation

In catalytic fluoromethylation of carbon-carbon multiple bonds, 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride plays a critical role in developing photoredox systems. These systems facilitate the synthesis of organofluorine compounds, which are important in pharmaceutical and agrochemical applications (Koike & Akita, 2016).

Low Dielectric Materials from Fluorinated Polybenzoxazines

The compound is instrumental in synthesizing fluorinated polybenzoxazines, which exhibit low dielectric constants and high thermal stability, making them suitable for high-temperature processes in electronics (Parveen, Thirukumaran, & Sarojadevi, 2014).

Safety And Hazards

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and not inducing vomiting if swallowed .

properties

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-5(10)6(3-4)15-8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKQDNJBLSIOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethoxy)benzoyl chloride | |

CAS RN |

886501-08-2 |

Source

|

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

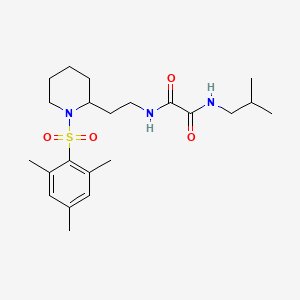

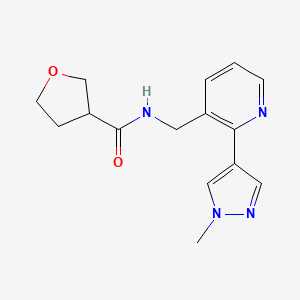

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2918877.png)

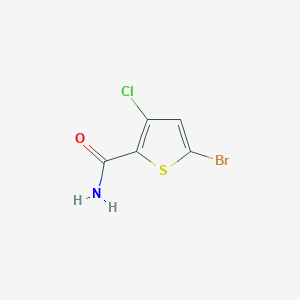

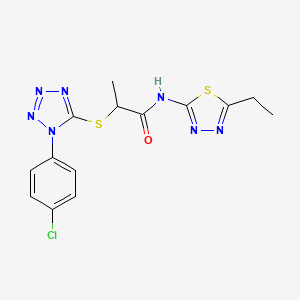

![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)

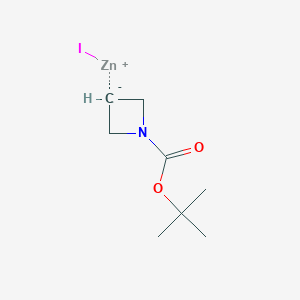

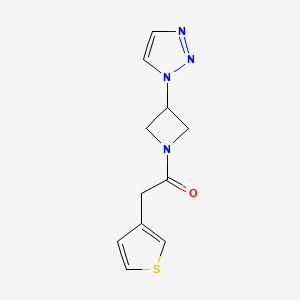

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2918893.png)

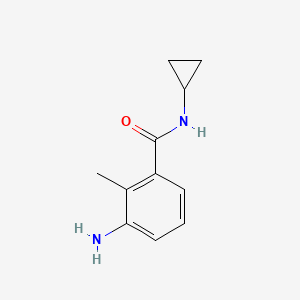

![1-Cyclobutyl-2-[(2-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2918896.png)